Ethyl 3-ethoxy-4-iodobenzoate
Overview
Description
Ethyl 3-ethoxy-4-iodobenzoate is a chemical compound with the molecular formula C11H13IO3 . It has a molecular weight of 320.13 . This compound is used in scientific research and is known for its complex structure and diverse applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13IO3/c1-3-14-10-7-8 (5-6-9 (10)12)11 (13)15-4-2/h5-7H,3-4H2,1-2H3
. This code provides a specific description of the compound’s molecular structure.
Scientific Research Applications
Synthesis of Heterocycles Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to ethyl 3-ethoxy-4-iodobenzoate, demonstrates versatility in synthesizing a range of trifluoromethyl heterocycles. These heterocycles, including trifluoromethyl-oxazoles and others, are synthesized through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
IR Spectroanalysis of Oxadiazolines Ethyl 3-iodobenzoate, closely related to this compound, is used in the synthesis and IR spectroanalysis of oxadiazolines compounds. It is prepared by reacting 3-iodobenzoic acid with anhydrous ethanol, and its derivatives are confirmed through IR spectroscopy (H. Jun, 2011).
Alpha-Acetoxylation of Ketones Iodobenzene-catalyzed alpha-acetoxylation of ketones, a process in which compounds like this compound could be involved, uses diacyloxy(phenyl)-lambda3-iodanes as oxidants. This reaction represents a key method in the alpha-acetoxylation of ketones, providing insights into the synthesis of alpha-acetoxy ketones (Ochiai et al., 2005).
Synthesis of Isocoumarins The coupling reaction of o-iodobenzoic acid with terminal alkynes, another reaction related to the chemical class of this compound, is used in the synthesis of isocoumarins. This reaction is carried out using a catalyst system in EtOH and yields 3-substituted isocoumarins (Subramanian et al., 2005).
Environmental Behavior and Photocatalytic Profile Ethyl-4-aminobenzoate, structurally similar to this compound, has been studied for its environmental behavior and photocatalytic profile. This study is significant in understanding the environmental fate and transformation products of similar compounds (Li et al., 2017).
Mechanism of Action
Target of Action
It’s known that iodobenzoates can participate in various organic reactions, suggesting that their targets could be diverse depending on the specific reaction conditions .
Mode of Action
Ethyl 3-ethoxy-4-iodobenzoate, like other iodobenzoates, can participate in reactions such as nucleophilic substitution and oxidation . In these reactions, the iodine atom in the molecule can be replaced by other groups or atoms, leading to the formation of new compounds .
Biochemical Pathways
Iodobenzoates are known to be involved in various organic reactions, suggesting that they could potentially affect a wide range of biochemical pathways .
Result of Action
The compound’s ability to participate in various organic reactions suggests that it could potentially lead to the formation of a wide range of products, each with its own unique set of effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of catalysts or inhibitors .
Properties
IUPAC Name |
ethyl 3-ethoxy-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNVUVRUUNUWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630504 | |
Record name | Ethyl 3-ethoxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741699-04-7 | |
Record name | Ethyl 3-ethoxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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